Coumarin 314T, a derivative within the coumarin class of compounds, is characterized by a benzopyrone core structure. This class has garnered significant interest due to its diverse pharmacological properties and the ease of synthetic modification, which allows for the creation of a multitude of functionalized derivatives with targeted biological activities2. Coumarins have been identified in various natural sources and have been synthesized to enhance their biological efficacy and selectivity for various pharmacological targets7.
The research primarily focused on the optoelectronic properties of Coumarin 314T. [] The study investigated the relationship between its molecular structure and its properties as a laser dye, including its UV-Vis peak absorption wavelength, molar extinction coefficient, and fluorescence quantum efficiency. [] These properties were rationalized using empirical models based on resonance theory and corroborated by density functional theory (DFT) and time-dependent DFT calculations. []
The anti-tumor mechanisms of coumarins are multifaceted. They have been shown to inhibit carbonic anhydrase, target PI3K/Akt/mTOR signaling pathways, induce apoptosis, inhibit tumor multidrug resistance, prevent microtubule polymerization, regulate reactive oxygen species, and inhibit tumor angiogenesis1. Specifically, coumarin derivatives act as a new class of inhibitors for the zinc metalloenzyme carbonic anhydrase by being hydrolyzed within the enzyme's active site to 2-hydroxycinnamic acids, leading to isoform-selective inhibition3. Additionally, coumarins have been found to bind to human monocytes with high capacity but low affinity, which may be indicative of their interaction with ubiquitous intracellular receptor proteins4.
In the context of breast cancer, coumarins and their metabolites, such as 7-hydroxycoumarin, have shown promise due to their sulfatase and aromatase inhibitory activities. They have also been explored as selective estrogen receptor modulators (SERMs) and coumarin-estrogen conjugates, which could serve as potential anti-breast cancer agents5.
Coumarins exhibit a broad spectrum of pharmacological functions, including anti-cancer, anti-oxidant, anti-inflammatory, anti-HIV, anti-coagulant, anti-bacterial, analgesic, and immune-modulation activities. Their ability to interfere with cell proliferation, decrease matrix metalloproteinase activity, block cell cycle progression, suppress inflammation, and enhance anti-oxidant activity highlights their potential as therapeutic agents for various diseases6.
The antioxidant properties of coumarins have been extensively studied, with many natural and synthetic derivatives identified as potential new antioxidants. Understanding the mechanisms of these compounds is crucial for the rational design of novel antioxidants with unique modes of action9.
Coumarins have also been tailored to selectively inhibit tumor-associated carbonic anhydrases IX and XII, which are overexpressed in hypoxic tumors and have been validated as targets for antitumor and antimetastatic agents. Some coumarins have shown low nanomolar inhibitory action against these isoforms, making them potential candidates for cancer therapy10.
Studies have demonstrated that coumarin and its major human metabolite, 7-hydroxycoumarin, possess direct antitumor effects in vitro, inhibiting the growth of various human malignant cell lines. These effects are cytostatic and reversible, suggesting potential for these compounds in cancer therapy8.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: